Lipophilicity Shift: LogP Increase of ~1.25 Units vs. Parent 2,3-Dioxo-1,4-Benzoxazine
The target compound (CAS 34288-10-3) exhibits a calculated LogP of 0.66 . The unsubstituted parent 2,3-dioxo-1,4-benzoxazine (CAS 3597-63-5) has a reported experimental LogP of −0.59 . This represents a ΔLogP of approximately +1.25 log units—a roughly 18-fold increase in octanol/water partition coefficient—attributable primarily to the trifluoroacetamide substituent. The N-hydroxy analog (4-hydroxy-1,4-benzoxazine-2,3-dione, CAS 89898-78-2) shows an intermediate LogP of 0.192, yielding a ΔLogP of +0.47 vs. the target, still markedly lower [1].
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.66 (calculated) |
| Comparator Or Baseline | Parent 2,3-dioxo-1,4-benzoxazine: LogP = −0.59 (experimental); 4-Hydroxy analog: LogP = 0.192 |
| Quantified Difference | ΔLogP = +1.25 vs. parent; ΔLogP = +0.47 vs. 4-hydroxy analog |
| Conditions | Calculated (target) and experimental (comparators) LogP values from different sources; direct head-to-head measurement under identical conditions not available in the public domain. |
Why This Matters
A LogP difference of >1 unit translates to an order-of-magnitude change in membrane permeability and organic-solvent partitioning, directly affecting bioassay outcomes, extraction efficiency, and formulation solubility—making the trifluoroacetamide variant functionally distinct from the unsubstituted parent for any application where hydrophobic character is a selection parameter.
- [1] yybyy.com. 4-Hydroxy-1,4-benzoxazine-2,3-dione (CAS 89898-78-2): LogP = 0.192, PSA = 72.44. https://www.yybyy.com (accessed 2026-05-10). View Source
